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molecular formula C7H5FO2 B181352 4-Fluorobenzoic acid CAS No. 456-22-4

4-Fluorobenzoic acid

Cat. No. B181352
M. Wt: 140.11 g/mol
InChI Key: BBYDXOIZLAWGSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05128470

Procedure details

In a manner analogous to Example 9, by reacting 5.9 g of 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine with 4-fluorobenzoyl chloride, obtained from 4 g of 4-fluorobenzoic acid and 15 ml of thionyl chloride, there were obtained, after recrystallization from hexane/ethyl acetate, 6.3 g of p-fluoro-N-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)benzamide, m.p. 160° C.-162° C.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1(C)CCC(C)(C)C2C=C(N)C=CC1=2.[F:16][C:17]1[CH:25]=[CH:24][C:20]([C:21](Cl)=[O:22])=[CH:19][CH:18]=1.S(Cl)(Cl)=[O:27]>>[F:16][C:17]1[CH:25]=[CH:24][C:20]([C:21]([OH:27])=[O:22])=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
5.9 g
Type
reactant
Smiles
CC1(C=2C=CC(=CC2C(CC1)(C)C)N)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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